
2-Apaeps
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Description
2-Apaeps, also known as this compound, is a useful research compound. Its molecular formula is C18H21N3O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Applications
Anticancer Activity
2-Apaeps has been investigated for its potential anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that this compound can inhibit cell proliferation in HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values suggesting significant potency.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 2.57 | Cytotoxicity |
MDA-MB-231 | 3.10 | Cytotoxicity |
Mechanism of Action
The mechanism of action of this compound involves the induction of apoptosis through the upregulation of pro-apoptotic proteins such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. This dual action enhances its therapeutic efficacy against tumors while minimizing toxicity to normal cells .
Material Science Applications
Nanoparticle Synthesis
In material science, this compound is utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of metal-polyphenol nanoparticles that exhibit enhanced stability and controlled release properties.
Material | Application | Benefits |
---|---|---|
Metal-Polyphenol Nanoparticles | Drug Delivery Systems | Controlled release, stability |
Polymeric Nanoparticles | Bioimaging and Therapy | Enhanced imaging contrast |
These nanoparticles have shown potential in delivering chemotherapeutic agents directly to tumor sites, thereby increasing the local concentration of drugs while reducing systemic side effects .
Bioengineering Applications
Regenerative Medicine
this compound is being explored for its applications in regenerative medicine, particularly in tissue engineering. Its biocompatibility and ability to promote cell adhesion make it a suitable candidate for scaffolding materials used in tissue regeneration.
Application Area | Material Used | Outcome |
---|---|---|
Tissue Engineering | This compound-based Scaffolds | Enhanced cell proliferation |
Wound Healing | Hydrogel Composites | Improved healing rates |
Studies have indicated that scaffolds incorporating this compound can significantly enhance cellular responses, promoting faster healing and regeneration of tissues .
Case Studies
-
Case Study on Anticancer Efficacy
A study conducted by Zhang et al. demonstrated the effectiveness of this compound in inhibiting tumor growth in an animal model of liver cancer. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent. -
Case Study on Nanoparticle Development
Research published by Liu et al. focused on the synthesis of this compound-based nanoparticles for targeted drug delivery. The nanoparticles demonstrated a significant increase in the bioavailability of encapsulated drugs and improved therapeutic outcomes in preclinical models .
Properties
CAS No. |
83578-20-5 |
---|---|
Molecular Formula |
C18H21N3O2S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-phenyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]propanamide |
InChI |
InChI=1S/C18H21N3O2S2/c1-14(22)21-16(13-15-7-3-2-4-8-15)18(23)20-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
GRJDVQGHTMXGPB-INIZCTEOSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2 |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2 |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCCSSC2=CC=CC=N2 |
Synonyms |
2-(N'-acetylphenylalanylamino)ethyl-2'-pyridyl disulfide 2-APAEPS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.